Cas no 110708-17-3 (6-Hydroxy Ondansetron)

6-Hydroxy Ondansetron structure
6-Hydroxy Ondansetron structure
Product Name:6-Hydroxy Ondansetron
CAS No:110708-17-3
MF:C18H19N3O2
MW:309.362364053726
CID:128926
PubChem ID:20152440
Update Time:2025-04-18

6-Hydroxy Ondansetron Chemical and Physical Properties

Names and Identifiers

    • 4H-Carbazol-4-one,1,2,3,9-tetrahydro-6-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-
    • 6-Hydroxy Ondansetron
    • 6-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
    • DTXSID80603018
    • SCHEMBL9673603
    • FT-0670001
    • NS00116722
    • J-002466
    • Q27257026
    • 3C5DG1282Q
    • UNII-3C5DG1282Q
    • 6-Hydroxyondansetron
    • 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-6-hydroxy-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-
    • 6-Hydroxyondansetron, (+/-)-
    • 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
    • 110708-17-3
    • Inchi: 1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-5-16-17(18(12)23)14-9-13(22)4-6-15(14)20(16)2/h4,6-9,12,22H,3,5,10H2,1-2H3
    • InChI Key: LMMFEGYKXLPLFC-UHFFFAOYSA-N
    • SMILES: O=C1C2C3C=C(C=CC=3N(C)C=2CCC1CN1C=CN=C1C)O

Computed Properties

  • Exact Mass: 309.14800
  • Monoisotopic Mass: 309.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 60Ų

Experimental Properties

  • Density: 1.36
  • Melting Point: Not available
  • Boiling Point: 602.4°C at 760 mmHg
  • Flash Point: 318.1°C
  • Refractive Index: 1.696
  • PSA: 60.05000
  • LogP: 2.83410
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

6-Hydroxy Ondansetron Pricemore >>

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